1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a piperazine ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst to form the intermediate 1-(3,4-dimethoxyphenyl)piperazine. This intermediate is then reacted with 1-phenylethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one oxime
- 1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-ol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918480-88-3 |
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Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28N2O3/c1-17(18-7-5-4-6-8-18)24-13-11-23(12-14-24)16-20(25)19-9-10-21(26-2)22(15-19)27-3/h4-10,15,17H,11-14,16H2,1-3H3 |
InChI Key |
CLGVPNQRXFBBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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